molecular formula C21H17ClF3N3O2 B2857307 2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione CAS No. 1022251-81-5

2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione

Cat. No.: B2857307
CAS No.: 1022251-81-5
M. Wt: 435.83
InChI Key: HTRVSEMXVINUBO-UHFFFAOYSA-N
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Description

The compound 2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione is a structurally complex molecule featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a piperazine moiety, and an indene-1,3-dione core.

Properties

IUPAC Name

2-[1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O2/c1-12(17-18(29)14-4-2-3-5-15(14)19(17)30)27-6-8-28(9-7-27)20-16(22)10-13(11-26-20)21(23,24)25/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRVSEMXVINUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClF3N4OC_{18}H_{16}ClF_3N_4O, with a molar mass of approximately 396.79 g/mol. Its structure features a pyridine ring , a piperazine moiety , and an indene dione , which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H16ClF3N4O
Molar Mass396.79 g/mol
CAS NumberNot specified

Biological Activity

Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine and piperazine exhibit significant antimicrobial properties. For example, compounds similar to the target compound have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Antitumor Effects
Research has demonstrated that certain indene-based compounds possess antitumor activity. A study reported that derivatives similar to the compound inhibited the growth of human tumor cell lines, including KB and HepG2/A2 . This suggests a potential for developing anticancer therapies based on the structural features of this compound.

Mechanism of Action
The biological activity can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes .
  • Cell Signaling Modulation : The presence of the piperazine moiety may influence cell signaling pathways, potentially leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Evaluation

A series of experiments evaluated the antimicrobial efficacy of related compounds against Escherichia coli, Staphylococcus aureus, and Candida albicans. The disk diffusion method was employed, revealing significant zones of inhibition for compounds structurally related to the target compound .

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the micromolar range, suggesting potent antitumor activity . Further structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided lists several structurally distinct compounds, none of which share the exact scaffold of the target molecule.

Table 1: Structural and Functional Comparison

Compound (CAS No.) Core Structure Key Functional Groups Potential Applications
Target Compound Indene-1,3-dione + pyridine-piperazine 3-Cl, CF₃, ethylidene linkage Hypothesized enzyme/receptor modulation (e.g., kinase inhibition)
1310692-60-4 Imidazo[4,5-b]pyridine + tetrazole Tetrazole, ethyl, trimethyl Likely GPCR modulation (tetrazole as bioisostere for carboxylic acid)
1122643-97-3 Indolin-2-one + bis(indole) Phenyl-indole hybrids Photodynamic therapy or DNA intercalation (indole motifs)
1374961-79-1 Isoxazole + benzaldehyde Chloro, isopropyl, benzaldehyde Antimicrobial or antifungal activity (isoxazole as a bioactive scaffold)
328405-08-9 Cyclopropane + ester Benzyloxycarbonyl, hydroxyl Prodrug design (ester hydrolysis for activation)

Key Observations :

Structural Divergence: The target compound’s indene-1,3-dione core is absent in all listed analogs. This group is known for redox activity and π-conjugation, which could influence electronic interactions in binding pockets. The 3-chloro-5-(trifluoromethyl)pyridine substituent is unique to the target compound. CF₃ groups enhance metabolic stability and lipophilicity, while chlorine can improve binding affinity via halogen bonding .

Functional Group Analysis :

  • Unlike 1310692-60-4 , which includes a tetrazole group (a common carboxylic acid bioisostere), the target compound lacks this feature, suggesting divergent pharmacological targets.
  • The ethylidene linkage in the target compound may confer rigidity compared to the flexible ester or aldehyde groups in other analogs.

Research Findings and Limitations

  • Gaps in Evidence: No peer-reviewed studies or patents directly addressing the target compound were identified in the provided sources. The listed analogs (e.g., 1310692-60-4) belong to unrelated structural classes, limiting meaningful comparisons.
  • Critical Need for Further Investigation: Synthesis and characterization (e.g., X-ray crystallography, NMR) are required to confirm the compound’s conformation.

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